molecular formula C19H28INO3 B023098 Glycopyrrolate iodide CAS No. 873295-32-0

Glycopyrrolate iodide

Cat. No. B023098
M. Wt: 445.3 g/mol
InChI Key: MDXIQDYNAVSOAZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of glycopyrrolate iodide derivatives, such as glycosyl iodides, involves selective reactions and stable conditions to ensure high yield and purity. For instance, glycosyl iodides can be selectively produced from methyl tetra-O-pivaloyl-beta-D-glucopyranuronate using iodotrimethylsilane and I2 under controlled conditions, resulting in compounds with good stability and yield. This method highlights the careful balance required between reactivity and stability in the synthesis process (Bickley et al., 2003).

Molecular Structure Analysis

The molecular structure of glycopyrrolate iodide derivatives is critical to their reactivity and functionality. X-ray crystallography provides detailed insights into the arrangement of atoms within these compounds, aiding in understanding their chemical behavior and synthesis outcomes. The stable glycosyl iodide described in the synthesis section has been analyzed using X-ray crystallography to determine its structure and compare its utility to similar compounds (Bickley et al., 2003).

Chemical Reactions and Properties

Glycopyrrolate iodide and its derivatives are known for their unique reactivity, which is crucial in synthetic chemistry, especially in glycosylation reactions. The reactivity features of glycosyl iodides have been explored in detail, showing that their reactivity can be finely tuned by the choice of protecting groups, which affects their potential as glycosyl donors in the synthesis of complex glycoconjugates (Gervay-Hague, 2016).

Scientific Research Applications

  • Glycobiology Research : Glycopyrrolate iodide is used in glycobiology to understand the complex interface between intra- and extra-cellular spaces (Klein & Zaia, 2019).

  • Synthesis of Complex Glycoconjugates : It's applied in the synthesis of complex glycoconjugates, especially for forming β-linked linear and branched oligosaccharides (Gervay-Hague, 2016).

  • Management of Drooling in Children with Disabilities : Glycopyrrolate has been found effective and well-tolerated for managing drooling in children with disabilities (Stern, 1997).

  • Treatment of Asthma : Inhaled glycopyrrolate significantly increases FEV1 and FVC for eight hours, suggesting its usefulness as a long-acting drug for asthma (Walker et al., 1987).

  • Veterinary Medicine : In horses, glycopyrrolate induces an increase in heart rate without excessively affecting gastrointestinal motility (Singh et al., 1997).

  • Vestibular Suppressant in Meniere's Disease : Glycopyrrolate is used as a vestibular suppressant, decreasing the perception of dizziness in patients with Meniere's disease (Storper et al., 1998).

  • Diabetic Gustatory Sweating : Topical glycopyrrolate effectively reduces the severity and frequency of diabetic gustatory sweating (Shaw et al., 1997).

  • Reducing Nausea During Spinal Anesthesia for Caesarean Section : Glycopyrrolate reduces nausea during spinal anesthesia for caesarean section without affecting neonatal outcomes (Ure et al., 1999).

  • Chronic Obstructive Pulmonary Disease (COPD) : Glycopyrrolate is a therapeutic agent that inhibits the muscarinic acetylcholine receptor and is used in various indications, including COPD, excessive salivation, and peptic ulcers (Chabicovsky et al., 2019).

  • Effects on Intraocular Pressure : Both atropine and glycopyrrolate decrease intra-ocular pressure, but atropine has a greater effect on decreasing IOP in patients with raised IOP (Salem & Ahearn, 1984).

  • Clinical Dose-Range Determination Studies : An ultrasensitive LC-MS/MS method has been developed to quantify plasma glycopyrrolate concentrations, demonstrating its importance in clinical dose-range determination studies (Chen et al., 2021).

Future Directions

Glycopyrrolate has been used in various therapeutic areas, including the treatment of chronic obstructive pulmonary disease (COPD), excessive salivation, and peptic ulcers . More recently, topical formulations of glycopyrrolate have gained interest as a treatment option for excessive sweating (hyperhidrosis) . The clinical use of glycopyrrolate is expected to expand as more research is conducted into its potential applications .

properties

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.HI/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXIQDYNAVSOAZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469445
Record name 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycopyrrolate iodide

CAS RN

873295-32-0
Record name 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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